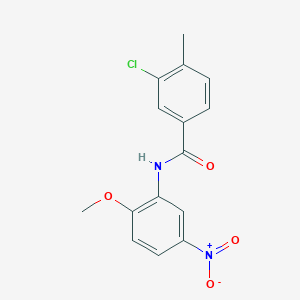
N-(3-fluorophenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-3-(2-furyl)acrylamide, also known as FFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FFA is a member of the acrylamide family, which is a class of compounds that have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(3-fluorophenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to act through various pathways. In cancer cells, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to cell death. N-(3-fluorophenyl)-3-(2-furyl)acrylamide has also been found to inhibit the production of inflammatory cytokines, reducing inflammation in the body. Additionally, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to activate various signaling pathways involved in neuroprotection, leading to the preservation of neuronal function.
Biochemical and physiological effects:
N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been found to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of genes involved in cancer progression. Inflammatory cells treated with N-(3-fluorophenyl)-3-(2-furyl)acrylamide have shown a reduction in the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neuronal cells, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to protect against oxidative stress and reduce the expression of genes involved in neurodegeneration.
実験室実験の利点と制限
N-(3-fluorophenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. N-(3-fluorophenyl)-3-(2-furyl)acrylamide is also readily available and can be easily obtained from commercial sources. However, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-fluorophenyl)-3-(2-furyl)acrylamide. One potential area of research is the development of N-(3-fluorophenyl)-3-(2-furyl)acrylamide analogs with improved bioavailability and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-fluorophenyl)-3-(2-furyl)acrylamide and its potential use in the treatment of various diseases. Finally, the development of targeted drug delivery systems for N-(3-fluorophenyl)-3-(2-furyl)acrylamide could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-(3-fluorophenyl)-3-(2-furyl)acrylamide is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(3-fluorophenyl)-3-(2-furyl)acrylamide is synthesized through the reaction of 3-fluoroaniline with 2-furylacrylic acid and has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of N-(3-fluorophenyl)-3-(2-furyl)acrylamide for the treatment of various diseases.
合成法
The synthesis of N-(3-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 3-fluoroaniline with 2-furylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under an inert atmosphere. The resulting product is purified by column chromatography, yielding N-(3-fluorophenyl)-3-(2-furyl)acrylamide as a white crystalline solid with a melting point of 142-144°C.
科学的研究の応用
N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. N-(3-fluorophenyl)-3-(2-furyl)acrylamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(3-fluorophenyl)-3-(2-furyl)acrylamide has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-9H,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOKIEVSBGGVJG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-fluorophenyl)-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)


![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
